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molecular formula C11H14O3 B8391089 4-Acetoxy-2,3,6-trimethylphenol

4-Acetoxy-2,3,6-trimethylphenol

Cat. No. B8391089
M. Wt: 194.23 g/mol
InChI Key: BMHNIBQPXLPWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211418B1

Procedure details

To a 500 ml flask was fed 10.0 g of reactant mixture containing 8.64% of trimethylhydroquinone diacetate, 6.24% of a mixture of 4-acetoxy-2,3,6-trimethylphenol and 4-acetoxy-2,3,5-trimethylphenol, and 75.7% of 4-oxoisophorone, and the flask was displaced with nitrogen. Then, 50.0 g of water, 1.0 g of 97% sulfuric acid and 11.3 g of acetic acid were added to the above reactants and they were stirred at 100° C. for 2 hours under atmospheric pressure. The reaction mixture was cooled to a room temperature and 30 ml of hexane was added. The deposited crystals were filtered off to obtain 0.941 g of trimethylhydroquinone at a yield of 90.0%. The purity of these crystals was 100% according to the gas chromatographic analysis. With the retention time in gas chromatography and the identification with a standard sample by the results of IR absorption and MS analysis, it was confirmed that the crystals were trimethylhydroquinone.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
Name
reactant
Quantity
10 g
Type
reactant
Reaction Step Two
Name
trimethylhydroquinone diacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(O)(=O)C.[CH3:9][C:10]1[C:11]([OH:19])=[C:12]([CH3:18])[C:13]([CH3:17])=[C:14]([CH:16]=1)[OH:15].C(OC1C=C(C)C(O)=C(C)C=1C)(=O)C.C(OC1C(C)=CC(O)=C(C)C=1C)(=O)C.CC1C(=O)C(C)(C)CC(=O)C=1.S(=O)(=O)(O)O>CCCCCC.C(O)(=O)C.O>[CH3:9][C:10]1[C:11]([OH:19])=[C:12]([CH3:18])[C:13]([CH3:17])=[C:14]([CH:16]=1)[OH:15] |f:0.1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
11.3 g
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
reactant
Quantity
10 g
Type
reactant
Smiles
Name
trimethylhydroquinone diacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.CC=1C(=C(C(=C(O)C1)C)C)O
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=C(C(=C1)C)O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=C(C=C1C)O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)CC(C1=O)(C)C
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
were stirred at 100° C. for 2 hours under atmospheric pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml flask was fed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to a room temperature
FILTRATION
Type
FILTRATION
Details
The deposited crystals were filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.941 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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